molecular formula C10H14N2O2 B1338856 N-(2-Pyridylmethyl)glycine Ethyl Ester CAS No. 62402-24-8

N-(2-Pyridylmethyl)glycine Ethyl Ester

Cat. No. B1338856
CAS RN: 62402-24-8
M. Wt: 194.23 g/mol
InChI Key: UCSBXEQEHOOKHG-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)glycine ethyl ester is a compound that can be inferred to have relevance in the synthesis of various heterocyclic and complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related research indicates a broad interest in the synthesis and application of glycine ethyl ester derivatives in the creation of pharmacologically relevant structures and in the field of organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves various cycloaddition reactions and the use of N-alkylidene glycine esters. For instance, N-benzylidene glycine ethyl ester reacts with fulvenes to give hetero [6+3] cycloaddition adducts, which are precursors to pyrindines . Additionally, N-(diazoacetyl)glycine ethyl ester interacts with phenoxyacetyl chlorides and other reagents to yield various diazo and pyrazoline derivatives . These methods highlight the versatility of glycine ethyl ester derivatives in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of N-acetyl-2-(1-phenylpyrazol-3-yl)glycine ethyl ester was determined by this method . Similarly, the X-ray crystal structure of N-{para-(ferrocenyl)benzoyl}-L-alanine-glycine ethyl ester provided insights into the conformation of dipeptide esters . These studies demonstrate the importance of structural analysis in understanding the properties and reactivity of glycine ester derivatives.

Chemical Reactions Analysis

Glycine ethyl ester derivatives undergo various chemical reactions, including cycloadditions and coordination with metal ions. The hetero [6+3] cycloaddition of N-benzylidene glycine ethyl ester with fulvenes is a notable example of such reactivity . Moreover, the presence of pyridyl moieties in the structure of some derivatives allows for coordination with metal ions, as seen in the self-assembly of peptide units in the presence of Cu(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine ethyl ester derivatives are influenced by their molecular structure. For instance, the presence of pyridyl groups can enhance the ability to coordinate with metals , while the incorporation of ferrocenyl groups can impart unique electrochemical properties . The reactivity of these compounds in cycloaddition reactions and their ability to form stable heterocyclic structures are also significant aspects of their chemical behavior .

Scientific Research Applications

Cycloaddition Reactions

N-benzylidene glycine ethyl ester, a compound related to N-(2-Pyridylmethyl)glycine Ethyl Ester, has been utilized in cycloaddition reactions. Specifically, it reacts with fulvenes to produce hetero [6+3] cycloaddition adducts with high stereoselectivity. This process offers an efficient and novel route to [2]pyrindines, expanding the scope of synthetic methodologies in organic chemistry (Hong et al., 2003).

Ozonolysis and Heterocyclic Derivatives Formation

Derivatives of 2-(1,4-cyclohexadienyl)glycine, which are structurally related to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been studied under ozonolysis. This process leads to the cyclization of the free and N-protected esters, forming 2-carbethoxy-3-hydroxy pyrrole derivatives. Further treatment with reagents like hydroxylamine or phenylhydrazine results in the formation of various heterocyclic derivatives of glycine (Zvilichovsky & Gurvich, 1995).

Peptide Nucleic Acid Monomer Synthesis

N-[2-(Fmoc)aminoethyl]glycine esters, closely related to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been synthesized for use in peptide nucleic acid monomer production. This synthesis is crucial for the development of nucleobase acetic acids, which are subsequently coupled to create peptide nucleic acid oligomers. This process highlights the application of glycine ester derivatives in the field of nucleic acid research and biotechnology (Wojciechowski & Hudson, 2008).

Catalysis of Hydrolysis Reactions

In another study, the hydrolysis of glycine ethyl ester is catalyzed by copper(II) complexes. This reaction provides insights into the role of coordinated hydroxide in the copper(II)-catalyzed hydrolysis of amino acid esters, a process of significant interest in catalytic chemistry and enzymology (Hay & You-quan, 1995).

Formation of Pyrrole Derivatives

Glycine ethyl ester derivatives, similar to N-(2-Pyridylmethyl)glycine Ethyl Ester, are used to synthesize various pyrrole derivatives. This process involves condensation reactions and provides a method for creating structurally diverse pyrroles, which are important in pharmaceuticals and materials science. One example is the synthesis of ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, where the intermolecular hydrogen bonding plays a significant role in the crystal structure (Zeng, 2005).

Polyphosphazene Synthesis

Dipeptides containing glycine ethyl ester, related to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been utilized in the synthesis of polyphosphazenes. These polymers, which have dipeptide side groups, are synthesized via nucleophilic replacement reactions. This application is significant in polymer chemistry and material science for creating polymers with specific functional properties (Weikel et al., 2009).

Synthesis of Ionic Liquids

N-alkyl-substituted glycine ester ionic liquids, which are similar to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been synthesized and characterized. These ionic liquids are of particular interest due to their lower viscosity compared to traditional heterocyclic ionic liquids, making them potentially useful in various industrial applications (He et al., 2009).

Peptide Hydrolysis Studies

The susceptibility of various glycine ethyl ester containing peptides to hydrolysis by α-chymotrypsin has been studied. This research contributes to understanding enzyme-substrate interactions and the specificity of enzymatic reactions, which are fundamental in biochemistry and pharmaceutical studies (Yoshida et al., 1968).

properties

IUPAC Name

ethyl 2-(pyridin-2-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBXEQEHOOKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530865
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyridylmethyl)glycine Ethyl Ester

CAS RN

62402-24-8
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62402-24-8
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Synthesis routes and methods

Procedure details

Finely powdered potassium carbonate (5.8 g) was suspended in a solution of 2-(aminomethyl)pyridine (3.0 g) and ethyl bromoacetate (3.1 ml) in dimethylformamide (30 ml). The mixture was stirred at room temperature overnight, then poured into ice water. The mixture was extracted with ethyl acetate (50 ml×2) and the organic layer was washed with saturated sodium chloride solution (2 times), dried over magnesium sulfate, and evaporated in vacuo. The residue was purified with a silica gel column chromatography (MeOH:CHCl3 =1:99 as an eluent) to give N-(ethoxycarbonylmethyl)-N-(pyridin-2-ylmethyl)amine (2.30 g).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Lazarova, J Babich, J Valliant, P Schaffer… - Inorganic …, 2005 - ACS Publications
By analogy to the recently described single amino acid chelate (SAAC) technology for complexation of the {M(CO) 3 } + core (M = Tc, Re), a series of tridentate ligands containing …
Number of citations: 76 pubs.acs.org
RR Buchholz, ME Etienne, A Dorgelo, RE Mirams… - Dalton …, 2008 - pubs.rsc.org
A structural model for the active site of phosphoesterases, enzymes that degrade organophosphate neurotoxins, has been synthesised. The ligand [2-((2-hydroxy-3-(((2-hydroxyethyl)(…
Number of citations: 24 pubs.rsc.org
M Bedin - 2019 - Acta Universitatis Upsaliensis
Number of citations: 0

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